(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2,3,4,5,6-pentafluorophenyl sulfide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives is highlighted in the papers, where regiospecific reactions are emphasized. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester involves regiospecific processes, which are crucial for obtaining the desired product . Similarly, the synthesis of 5-(trifluoromethyl)pyrazolines through formal [4 + 1]-annulation of fluorinated sulfur ylides and azoalkenes indicates a method that could potentially be adapted for the synthesis of the compound , given the presence of a fluorinated sulfur ylide structure .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray analysis, as spectroscopic techniques may not provide unambiguous results . The importance of crystallography in determining the structure is evident, which would likely be necessary for the compound "(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2,3,4,5,6-pentafluorophenyl sulfide" as well.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound , but they do discuss the formation of hydrogen-bonded chains in related compounds . This suggests that the compound might also engage in hydrogen bonding or other weak interactions, which could influence its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of the compound are not discussed, the papers provide insights into the properties of structurally similar compounds. For example, the presence of chloro and methoxy groups can influence the acidity and solubility of the compounds . The fluorinated sulfur ylides used in synthesis suggest that the compound might exhibit unique electronic properties due to the presence of highly electronegative fluorine atoms .
Scientific Research Applications
Hydrogen-Bonded Chains
A study by Trilleras et al. (2005) explores the molecular structure of closely related compounds, showing how they are linked into chains by means of a single C-H...O hydrogen bond. This structural insight is critical for understanding the chemical properties and potential applications of related compounds including (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2,3,4,5,6-pentafluorophenyl sulfide (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Structural Isomorphism and Disorder
Swamy et al. (2013) discuss isomorphous structures related to the compound . They note the presence of extensive disorder in the molecular structure, which can influence the properties and potential uses of such compounds in scientific research (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Synthesis and Biological Activities
Wang et al. (2015) detail the synthesis and characterization of novel N-phenylpyrazolyl aryl methanones derivatives, which include compounds structurally similar to this compound. These compounds exhibit promising herbicidal and insecticidal activities, suggesting potential applications in agriculture (Wang, Wu, Liu, Li, Song, & Li, 2015).
Chlorination and Characterization
Alabaster and Barry (1970) investigated the chlorination of similar compounds, providing insights into their chemical reactions and potential for forming various derivatives. This research is significant for understanding the reactivity and possible modifications of this compound (Alabaster & Barry, 1970).
Synthesis of Heteroaromatics
Yokoyama, Tsuji, and Imamoto (1984) demonstrated the synthesis of heteroaromatic compounds from related substances, highlighting a methodological approach that could be relevant for synthesizing and studying derivatives of the compound (Yokoyama, Tsuji, & Imamoto, 1984).
Synthesis and Structural Characterization
Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural compounds with close relation to the chemical structure of interest. Their work contributes to understanding the synthesis process and molecular structure of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Ultrasonics Promoted Synthesis
Trilleras et al. (2013) developed a novel synthesis method for derivatives of the compound using ultrasonic conditions. This innovative approach could be applicable for synthesizing this compound (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. Pyrazole derivatives have been known to exhibit a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways could be affected
Result of Action
Pyrazole derivatives have been associated with a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities . .
properties
IUPAC Name |
5-chloro-1-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanylmethyl]-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF5N2S/c1-25-17(18)9(15(24-25)8-5-3-2-4-6-8)7-26-16-13(22)11(20)10(19)12(21)14(16)23/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMIZBPNJAIZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C(=C(C(=C3F)F)F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF5N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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